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Compound of Interest

Compound Name: Ytterbium dichloride

Cat. No.: B080028 Get Quote

A detailed examination of the X-ray crystal structures of ytterbium(II) and ytterbium(III) halide

adducts reveals distinct differences in coordination geometries and bond parameters, providing

valuable insights for researchers in coordination chemistry and materials science. While the

isolation and structural characterization of simple ytterbium(II) chloride (YbCl₂) adducts with

common ethereal ligands remain elusive in publicly accessible crystallographic databases, a

comparative analysis with a well-defined ytterbium(II) iodide (YbI₂) analog and a corresponding

ytterbium(III) chloride adduct offers a comprehensive understanding of the influence of

oxidation state on the structural chemistry of ytterbium.

This guide presents a comparative overview of the crystal structures of a YbI₂ adduct with di-

isopropoxyethane (dipe), [YbI₂(dipe)₂], and a YbCl₃ adduct with tetrahydrofuran (THF),

[YbCl₃(THF)₃]. The data herein is crucial for professionals engaged in the synthesis of

lanthanide-based catalysts and reagents, where the coordination environment of the metal

center plays a pivotal role in reactivity and selectivity.

Comparative Crystallographic Data
The structural parameters for [YbI₂(dipe)₂] and [YbCl₃(THF)₃] are summarized in the table

below, highlighting the key differences in their coordination spheres.
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Parameter [YbI₂(dipe)₂] [YbCl₃(THF)₃]

Formula C₁₆H₃₆I₂O₄Yb C₁₂H₂₄Cl₃O₃Yb

Crystal System Monoclinic Monoclinic

Space Group P2₁/n P2₁/c

Coordination Number 6 6

Geometry Distorted Octahedral Distorted Octahedral

Yb-Halide Bond Length (Å) Yb-I: 3.163(1), 3.175(1)
Yb-Cl: 2.585(2), 2.592(2),

2.603(2)

Yb-Oxygen Bond Length (Å) Yb-O: 2.41(1) - 2.44(1) Yb-O: 2.321(5) - 2.345(5)

Halide-Yb-Halide Angle (°) I-Yb-I: 168.3(1) Cl-Yb-Cl: 96.9(1) - 98.2(1)

The data clearly indicates that the Yb(II) ion in [YbI₂(dipe)₂] exhibits longer metal-ligand bond

lengths compared to the Yb(III) ion in [YbCl₃(THF)₃]. This is consistent with the larger ionic

radius of Yb²⁺ relative to Yb³⁺. The coordination geometry in both complexes is a distorted

octahedron.

Experimental Protocols
The determination of the X-ray crystal structures of these adducts involves a standardized set

of procedures, crucial for obtaining high-quality, reproducible data.

Synthesis and Crystallization
[YbI₂(dipe)₂]: Ytterbium(II) iodide is synthesized by the reaction of ytterbium metal with 1,2-

diiodoethane in THF. The resulting YbI₂(THF)₂ is then treated with di-isopropoxyethane (dipe)

to yield the [YbI₂(dipe)₂] adduct. Single crystals suitable for X-ray diffraction are typically grown

by slow cooling of a saturated solution or by vapor diffusion of a non-coordinating solvent into a

solution of the complex.

[YbCl₃(THF)₃]: Anhydrous ytterbium(III) chloride is dissolved in dry tetrahydrofuran (THF). The

solution is stirred to ensure complete dissolution and formation of the adduct. Single crystals
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are generally obtained by slow evaporation of the solvent or by layering a solution of the adduct

with a less polar solvent.

X-ray Data Collection and Structure Refinement
A suitable single crystal of the adduct is mounted on a goniometer head of a single-crystal X-

ray diffractometer. The crystal is cooled to a low temperature (typically 100-150 K) to minimize

thermal vibrations. Data collection is performed using monochromatic X-ray radiation (e.g., Mo

Kα or Cu Kα). The collected diffraction data are then processed, and the structure is solved

using direct methods or Patterson methods, followed by refinement using full-matrix least-

squares techniques. The positions of the heavy atoms (Yb, I, Cl) are located first, followed by

the lighter atoms (O, C). Hydrogen atoms are typically placed in calculated positions and

refined using a riding model.

Workflow for X-ray Crystal Structure Determination
The general workflow for determining the crystal structure of a YbCl₂ adduct is depicted in the

following diagram.

General workflow for X-ray crystal structure determination.

This guide underscores the importance of comparative structural analysis in understanding the

chemistry of lanthanide complexes. While the direct comparison of multiple YbCl₂ adducts is

currently limited by the availability of crystallographic data, the presented analysis of Yb(II) and

Yb(III) halide adducts provides a solid foundation for researchers in the field. Further synthetic

and crystallographic studies on simple YbCl₂ adducts are warranted to expand our

understanding of ytterbium(II) coordination chemistry.

To cite this document: BenchChem. [Unveiling the Structural Nuances of Ytterbium(II) Halide
Adducts: A Comparative Analysis]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b080028#x-ray-crystal-structure-determination-of-ybcl-
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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